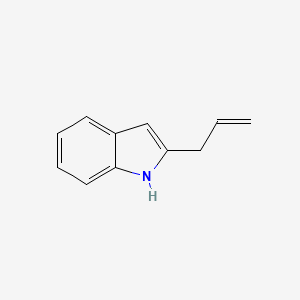
2-(2-Propenyl)indole
Cat. No. B8685721
Key on ui cas rn:
33588-69-1
M. Wt: 157.21 g/mol
InChI Key: ANLKJTVUTKDNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07582770B2
Procedure details


The 2-stannylindole 23-1 (1.280 g, 2.34 mmol; prepared using methods described in WO 03/010141), triphenylphosphine (0.065 g, 0.25 mmol), CuI (0.045 g, 0.24 mmol), LiCl (0.200 g, 4.72 mmol) and 2-bromopropene (0.444 mL, 5.00 mmol) were dissolved in DMF (6 mL) and the suspension degassed by bubbling Ar for 20 min. Pd2(dba)3 (0.035 g, 0.034 mmol) was added and after degassing for an additional 10 min, the reaction mixture was heated to 100° C. overnight. The suspension was then diluted with TBME (100 mL) and washed with brine (2×25 mL). The extract was dried (MgSO4) and concentrated under reduced pressure to give a residue that was purified by flash chromatography using 5-10% EtOAc in hexane as eluent. The desired 2-(2-propenyl)indole 23-2 was obtained as beige solid (0.57 g, 81% yield): MS-ES m/z 298.1 (MH+). The methyl ester 23-2 was saponified in the usual way (NaOH/DMSO) to give the corresponding carboxylic acid 23-3 in 96% yield: MS-ES m/z 284.1 (MH+).
Name
2-stannylindole
Quantity
1.28 g
Type
reactant
Reaction Step One





Name
CuI
Quantity
0.045 g
Type
catalyst
Reaction Step One


Name

Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[SnH3][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[C:11]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:16]=CC=C[CH:12]=1.[Li+].[Cl-].BrC(C)=C>CN(C=O)C.[Cu]I.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:16]([C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:11]=[CH2:12] |f:2.3,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
2-stannylindole
|
|
Quantity
|
1.28 g
|
|
Type
|
reactant
|
|
Smiles
|
[SnH3]C=1NC2=CC=CC=C2C1
|
|
Name
|
|
|
Quantity
|
0.065 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[Cl-]
|
|
Name
|
|
|
Quantity
|
0.444 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(=C)C
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
CuI
|
|
Quantity
|
0.045 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
0.035 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the suspension degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling Ar for 20 min
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after degassing for an additional 10 min
|
|
Duration
|
10 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The suspension was then diluted with TBME (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (2×25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)C=1NC2=CC=CC=C2C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.57 g | |
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
